

An In-depth Technical Guide to 1-Methoxy-3-methylcyclohexane (C8H16O)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxy-3-methylcyclohexane

Cat. No.: B2764925

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3-methylcyclohexane is a cyclic ether with the chemical formula C8H16O.[1][2] As a substituted cyclohexane, it holds potential interest for medicinal chemistry and drug discovery. The cyclohexane scaffold is a prevalent motif in numerous natural and synthetic bioactive compounds, often serving as a bioisostere for other cyclic or acyclic moieties to modulate pharmacokinetic and pharmacodynamic properties.[3] The introduction of a methoxy group can further influence a molecule's polarity, metabolic stability, and binding interactions with biological targets.[4] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential relevance of **1-Methoxy-3-methylcyclohexane** in a drug development context.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Methoxy-3-methylcyclohexane** is presented in the table below.

Property	Value	Reference
Molecular Formula	C8H16O	[1] [2]
Molecular Weight	128.21 g/mol	[1] [5]
IUPAC Name	1-methoxy-3-methylcyclohexane	[1]
CAS Number	52204-64-5	[1] [2]

Synthesis

The synthesis of **1-Methoxy-3-methylcyclohexane** can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This reaction involves the nucleophilic substitution (SN2) of a haloalkane by an alkoxide. In the context of **1-Methoxy-3-methylcyclohexane**, this would involve the reaction of a 3-methylcyclohexanol derivative with a methylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from established Williamson ether synthesis methodologies.[\[6\]](#)[\[10\]](#)

Materials:

- 3-Methylcyclohexanol
- Sodium hydride (NaH)
- Methyl iodide (CH3I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

- To a stirred solution of 3-methylcyclohexanol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents).
- Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-methylcyclohexoxide.
- Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield pure **1-Methoxy-3-methylcyclohexane**.

Characterization

The structure and purity of the synthesized **1-Methoxy-3-methylcyclohexane** can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy group protons (O-CH₃) typically in the range of 3.2-3.5 ppm.[4] The protons on the

cyclohexane ring will appear as a series of complex multiplets further upfield. The methyl group protons (C-CH₃) will likely appear as a doublet around 0.9-1.2 ppm.

- ¹³C NMR: The carbon NMR spectrum will show a resonance for the methoxy carbon at approximately 55-60 ppm.[4] The carbons of the cyclohexane ring will appear in the aliphatic region, and the methyl carbon will have a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a broad O-H stretching band (from the starting alcohol) and the presence of a strong C-O-C stretching vibration in the fingerprint region, typically around 1070-1150 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and methyl groups just below 3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

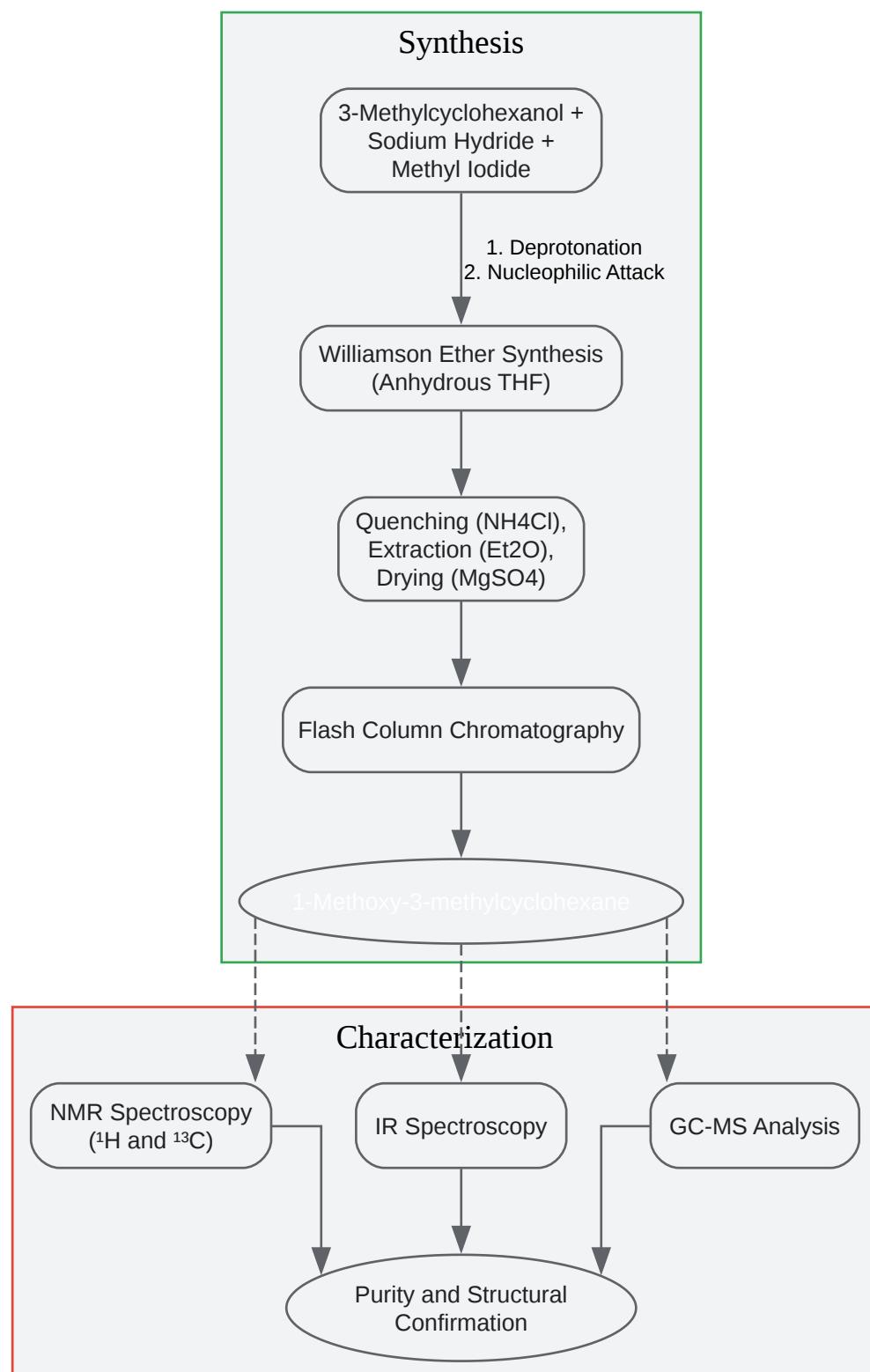
GC-MS can be used to determine the purity of the compound and to confirm its molecular weight. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 128, corresponding to the molecular weight of C₈H₁₆O.

Relevance in Drug Development

While there is no specific documented biological activity for **1-Methoxy-3-methylcyclohexane**, substituted cyclohexanes are recognized as important scaffolds in medicinal chemistry.[3] They can act as rigid bioisosteres for flexible alkyl chains, potentially improving binding affinity to target proteins by reducing the entropic penalty upon binding.[3]

The methoxy group itself is a key functional group in many approved drugs.[4] Its presence can influence a compound's:

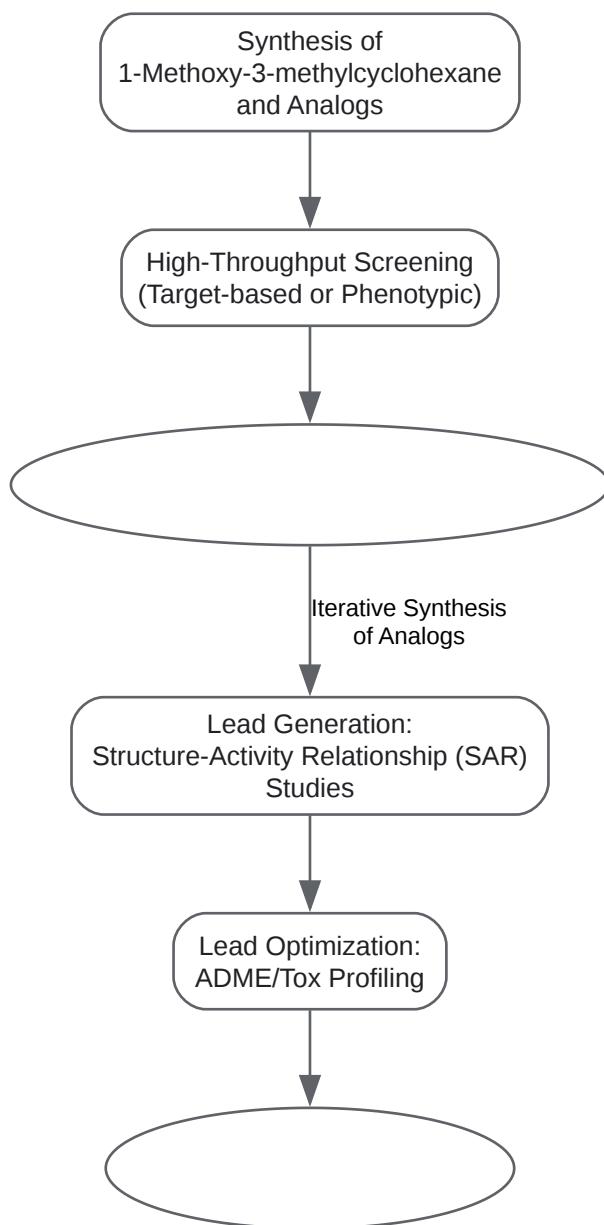
- Solubility: The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
- Lipophilicity: It can modulate a compound's lipophilicity, which is a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.


- Metabolic Stability: Methoxy groups can be sites of metabolism, typically through O-dealkylation by cytochrome P450 enzymes. This can be a strategic consideration in drug design to control the pharmacokinetic profile.[\[4\]](#)
- Target Binding: The methoxy group can participate in hydrogen bonding or other non-covalent interactions within a protein's binding pocket, contributing to the overall potency of a drug candidate.

Given these properties, **1-Methoxy-3-methylcyclohexane** could serve as a valuable building block or fragment in the synthesis of more complex molecules for screening in various therapeutic areas, including but not limited to, infectious diseases, oncology, and central nervous system disorders, where cyclohexane-containing drugs have shown utility.

Experimental and Logical Workflows

Synthesis and Characterization Workflow


The general workflow for the synthesis and characterization of **1-Methoxy-3-methylcyclohexane** as a potential drug scaffold is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **1-Methoxy-3-methylcyclohexane**.

Drug Discovery Logic Flow

The following diagram illustrates a conceptual workflow for how a novel compound like **1-Methoxy-3-methylcyclohexane** could be integrated into an early-stage drug discovery program.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the role of a novel compound in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methoxy-3-methylcyclohexane | C8H16O | CID 12691204 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methoxy-3-methylcyclohexane (C8H16O)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2764925#1-methoxy-3-methylcyclohexane-molecular-weight-and-formula-c8h16o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com